molecular formula C20H35N3O5 B2556168 (2S)-2-[[(2S)-2-[[(2S)-2-Acetamidopropanoyl]amino]-3-methylbutanoyl]amino]-3-cycloheptylpropanoic acid CAS No. 2418593-86-7

(2S)-2-[[(2S)-2-[[(2S)-2-Acetamidopropanoyl]amino]-3-methylbutanoyl]amino]-3-cycloheptylpropanoic acid

Cat. No. B2556168
CAS RN: 2418593-86-7
M. Wt: 397.516
InChI Key: RGIYANVJKLANLX-JQFCIGGWSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve peptide synthesis techniques. One possible method could be the O’Donnell Amino Acid Synthesis, which enables the construction of natural or unnatural α-amino acids via alkylation of benzophenone imines of glycine alkyl esters .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the sequence and configuration of its amino acids. Each amino acid has a central carbon atom connected to an amino group, a carboxylic acid group, a hydrogen atom, and a unique side chain or R group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which it is used. The O’Donnell Amino Acid Synthesis mentioned earlier is one example of a reaction that could be used to synthesize this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by the properties of its constituent amino acids. These might include molecular weight, polarity, hydrophobicity, and other properties .

Scientific Research Applications

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-methylbutanoyl]amino]-3-cycloheptylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35N3O5/c1-12(2)17(23-18(25)13(3)21-14(4)24)19(26)22-16(20(27)28)11-15-9-7-5-6-8-10-15/h12-13,15-17H,5-11H2,1-4H3,(H,21,24)(H,22,26)(H,23,25)(H,27,28)/t13-,16-,17-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGIYANVJKLANLX-JQFCIGGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1CCCCCC1)C(=O)O)NC(=O)C(C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1CCCCCC1)C(=O)O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-[[(2S)-2-[[(2S)-2-Acetamidopropanoyl]amino]-3-methylbutanoyl]amino]-3-cycloheptylpropanoic acid

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